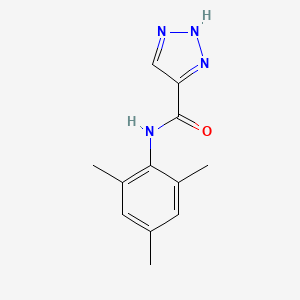

N-间甲苯基-1H-1,2,3-三唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-mesityl-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that have been gaining interest due to their broad biological activities and their potential in various applications .

Synthesis Analysis

The synthesis of triazole compounds has been a subject of interest in recent years . A series of 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another method involves the use of Al(Me)3 in toluene under N2 atmosphere .Molecular Structure Analysis

The molecular structure of triazole compounds has been studied using various techniques such as 1H NMR, 13C NMR, FT-IR, HRMS . These techniques provide detailed information about the molecular structure of the compounds.Chemical Reactions Analysis

Triazole compounds undergo various chemical reactions. For instance, 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Other reactions include oxidative and eliminative azide-dipolarophile cycloadditions, diazo transfer reactions and N-tosylhydrazone-mediated syntheses .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds have been studied using various techniques . These studies provide valuable information about the properties of these compounds, which can be useful in various applications.科学研究应用

Drug Discovery

1,2,3-Triazoles play a crucial role in drug development due to their diverse properties. They are chemically stable, exhibit aromatic character, and possess strong dipole moments. Several medicinal compounds with a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs . Researchers continue to explore novel derivatives for potential therapeutic applications.

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, such as the Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition. These synthetic routes enable the preparation of diverse 1,2,3-triazole scaffolds for further functionalization .

Polymer Chemistry

1,2,3-Triazoles find applications in polymer science. Researchers have explored their incorporation into polymer backbones, leading to materials with tailored properties. These polymers exhibit enhanced stability, solubility, and mechanical strength .

Supramolecular Chemistry

Supramolecular assemblies based on 1,2,3-triazoles have been investigated for their host-guest interactions, self-assembly, and molecular recognition properties. These systems hold promise for applications in drug delivery, sensors, and catalysis .

Bioconjugation

1,2,3-Triazoles serve as excellent bioconjugation handles. Researchers use click chemistry approaches to attach biomolecules (such as proteins, peptides, or nucleic acids) to 1,2,3-triazole-modified substrates. This facilitates the development of targeted therapeutics and diagnostics .

Fluorescent Imaging

Fluorescent 1,2,3-triazole derivatives have been employed for cellular imaging. Their unique photophysical properties make them valuable tools for visualizing biological processes within living cells .

未来方向

Triazole compounds have shown promise in various fields, including medicinal chemistry, agrochemistry, and material chemistry . Future research could focus on designing Multi-Target-Directed Ligands (MTDL), which are molecules that can modulate different targets relevant to the features of disease pathogenesis . This could lead to the development of new drugs for complex diseases such as Alzheimer’s Disease .

作用机制

Target of Action

N-mesityl-1H-1,2,3-triazole-5-carboxamide, also known as N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-5-carboxamide, is a derivative of 1,2,3-triazole 1,2,3-triazole derivatives have been reported to show remarkable anticancer activity , and they have been reported to be inhibitors of glycogen synthase kinase-3 , antagonists of GABA receptors , and agonists of muscarinic receptors .

Mode of Action

This mechanism is based on the intracellular phosphorylation into a 5-triphosphate form, which interacts with the specific polymerases of the virus, acting in inhibition by competition for these target enzymes and by stopping the elongation of the viral nucleic acid chain .

Biochemical Pathways

1,2,3-triazole derivatives have been reported to influence various biochemical pathways, including those involved in cancer and viral replication .

Result of Action

Some 1,2,3-triazole derivatives have shown remarkable anticancer activity, with significant activity on leukemia, melanoma, non-small cell lung, cns, ovarian, renal, and breast cancer .

属性

IUPAC Name |

N-(2,4,6-trimethylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-4-8(2)11(9(3)5-7)14-12(17)10-6-13-16-15-10/h4-6H,1-3H3,(H,14,17)(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQVBKBLSUAGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=NNN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-1H-1,2,3-triazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride](/img/structure/B2758376.png)

![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)

![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)

![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)